6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde
Overview
Description
6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable methodologies are often applied. This includes the use of microwave-assisted synthesis and solvent-free conditions to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and RORγt.
Biological Research: It is used in the development of new drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyridine: Shares a similar triazolo ring structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar scaffold but different ring fusion.
Quinazolin-4(3H)-one Derivatives: Contain a triazolo[1,5-A]pyrimidine moiety and are studied for their antimicrobial properties.
Uniqueness
6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which provides distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKPQNOXDKIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C=O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729891 | |
Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749929-24-6 | |
Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.